4-[(4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]benzamide
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Overview
Description
4-[(4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]benzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]benzamide typically involves the condensation of 4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde with 4-aminobenzamide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
4-[(4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- **4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulphonamide
- 4-bromo-3-nitro-1-bromomethylbenzene
- 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulphonamide derivatives
Uniqueness
4-[(4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]benzamide is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its bromine and methyl substituents contribute to its unique properties compared to other similar compounds .
Properties
Molecular Formula |
C16H12BrN3O2 |
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Molecular Weight |
358.19 g/mol |
IUPAC Name |
4-[(4-bromo-5-methyl-2-oxo-1H-indol-3-ylidene)amino]benzamide |
InChI |
InChI=1S/C16H12BrN3O2/c1-8-2-7-11-12(13(8)17)14(16(22)20-11)19-10-5-3-9(4-6-10)15(18)21/h2-7H,1H3,(H2,18,21)(H,19,20,22) |
InChI Key |
NKAWUSBXGYZHBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=O)C2=NC3=CC=C(C=C3)C(=O)N)Br |
Origin of Product |
United States |
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